molecular formula C9H7NO B155718 3-Acetylbenzonitrile CAS No. 6136-68-1

3-Acetylbenzonitrile

Cat. No.: B155718
CAS No.: 6136-68-1
M. Wt: 145.16 g/mol
InChI Key: SBCFGFDAZCTSRH-UHFFFAOYSA-N
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Description

3-Acetylbenzonitrile, also known as this compound, is a useful research compound. Its molecular formula is C9H7NO and its molecular weight is 145.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210360. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds

One significant application of 3-Acetylbenzonitrile is in the synthesis of novel compounds. Di Mola et al. (2022) utilized 2-acetylbenzonitrile, a closely related compound, in synthesizing new 3-methylated analogs of Pazinaclone and PD172938. This is important in medicinal chemistry for the design of new bioactive compounds (Di Mola, Nicastro, Serusi, Filosa, Waser, & Massa, 2022).

Thermochemical Studies

Amaral et al. (2015) conducted a thermochemical study on this compound, determining its standard molar enthalpies of formation in both the crystalline and gaseous phases. This research aids in understanding the enthalpic stability of the compound and its comparison to other disubstituted benzenes (Amaral, Szterner, Morais, & Silva, 2015).

Enzymatic Processes in Synthesis

Mangas-Sánchez et al. (2012) explored the use of 2-acetylbenzonitrile in the chemoenzymatic synthesis of 3-methylphthalides. The study highlights the role of pH in enzymatic processes and the use of baker's yeast as a biocatalyst, providing insights into the synthesis of enantiopure compounds (Mangas-Sánchez, Busto, Gotor‐Fernández, & Gotor, 2012).

Vibrational Spectra and Non-Linear Optical Properties

Nataraj, Balachandran, and Karthick (2013) studied the vibrational spectra and non-linear optical properties of p-acetylbenzonitrile. Their research contributes to understanding the potential of this compound in non-linear optical materials (Nataraj, Balachandran, & Karthick, 2013).

Effects on Cytochrome P450 Activity

Tang, Shou, and Rodrigues (2000) explored the impact of acetonitrile, a solvent often used in conjunction with compounds like this compound, on cytochrome P450 2C9 activity. Their findings highlight the substrate-dependent effects of acetonitrile on liver microsomal enzymes (Tang, Shou, & Rodrigues, 2000).

Safety and Hazards

3-Acetylbenzonitrile may form combustible dust concentrations in air . It can cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

3-acetylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCFGFDAZCTSRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50210273
Record name 3-Acetylbenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6136-68-1
Record name 3-Acetylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6136-68-1
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Record name 3-Acetylbenzonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6136-68-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210360
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Acetylbenzonitrile
Source EPA DSSTox
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Record name 3-acetylbenzonitrile
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Record name 3-ACETYLBENZONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What spectroscopic techniques were used to characterize 3-Acetylbenzonitrile and what theoretical methods were employed to study its properties?

A1: The research papers used a combination of experimental and theoretical approaches to investigate this compound. Experimentally, both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy were employed to obtain the vibrational spectra of the molecule []. Theoretically, Density Functional Theory (DFT) calculations were performed []. These calculations can provide insights into the electronic structure, vibrational frequencies, and other molecular properties.

Q2: Why is the study of isomers like this compound and Benzoylacetonitrile important from a thermochemical perspective?

A2: Isomers, like this compound and Benzoylacetonitrile, share the same molecular formula but differ in the arrangement of atoms and bonds. Investigating their thermochemical properties, such as enthalpy of formation, helps understand the relative stability and energetic differences between these isomeric forms []. This knowledge is valuable for predicting their reactivity and behavior in chemical reactions.

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